molecular formula C14H14Cl2N4O2 B2501657 (E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide CAS No. 338404-38-9

(E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide

Cat. No. B2501657
CAS RN: 338404-38-9
M. Wt: 341.19
InChI Key: BNRLWIHJLFGOJK-YRNVUSSQSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide-based compounds often involves polymerization . For instance, a novel heterogeneous catalyst was synthesized based on the distillation–precipitation–polymerization of methyl acrylate onto modified magnetic nanoparticles followed by the amidation of the methyl ester groups using N,N-dimethylethylenediamine .


Molecular Structure Analysis

The molecular structure of acrylamide-based compounds can be analyzed using various techniques such as isothermal and scanning calorimetry, liquid chromatography, 1H NMR and IR spectroscopy, mass spectrometry, and chemical analysis of functional groups .


Chemical Reactions Analysis

Acrylamide can form as a result of cooking certain foods, particularly plant-based foods that are rich in carbohydrates and low in protein, at high temperatures . The formation of acrylamide in foods occurs as the result of a reaction known as the Maillard reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of acrylamide-based compounds can be influenced by factors such as the relative amounts of asparagine and sugars, which can affect the formation of acrylamide during cooking . The polyacrylamide gel forms by polymerizing acrylamide and a crosslinking agent, i.e., N, N’-methylene-bis-acrylamide .

Safety and Hazards

Acrylamide is a potential concern due to its presence in many foods and its formation during high-temperature cooking . At high concentrations, acrylamide has been found to cause cancer in animals in laboratory tests .

Future Directions

Future research could focus on improving the mechanical properties and self-healing efficiency of hydrogels by combining the synergistic cross-linking effects provided by hydrophobically associated micelles and crystalline microdomains . Another direction could be the development of antibacterial agents for use in medical and wound care and surface biofouling prevention .

properties

IUPAC Name

(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-20(2)7-11(6-17)14(21)18-9-19-22-8-10-3-4-12(15)5-13(10)16/h3-5,7,9H,8H2,1-2H3,(H,18,19,21)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRLWIHJLFGOJK-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/C=N/OCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide

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